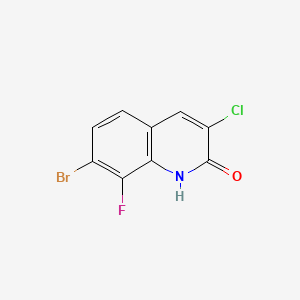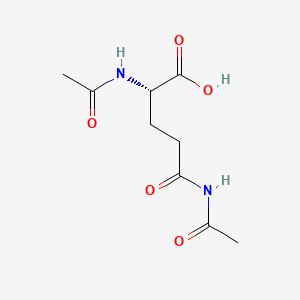
4-Isopropylphenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a carbonate ester functional group attached to a 4-isopropylphenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenyl methyl carbonate typically involves the reaction of 4-isopropylphenol with methyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as N-methylimidazole can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Isopropylphenol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
4-Isopropylphenyl methyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropylphenyl methyl carbonate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the compound interacts with water molecules, leading to the cleavage of the carbonate ester bond and formation of 4-isopropylphenol and methanol . In transesterification reactions, the compound reacts with alcohols to form new carbonate esters .
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: A cyclic carbonate used in similar applications but with different reactivity due to its cyclic structure.
Propylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
4-Methylphenyl methyl carbonate: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
Uniqueness
4-Isopropylphenyl methyl carbonate is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in specific chemical reactions and applications where other carbonates may not be as effective .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-4-6-10(7-5-9)14-11(12)13-3/h4-8H,1-3H3 |
InChI Key |
UOSHSOCAFAHKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


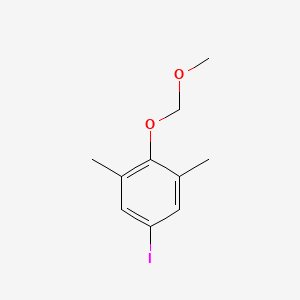

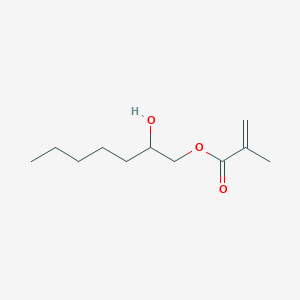

![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
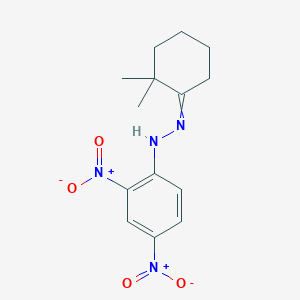
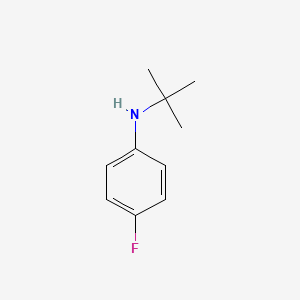
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
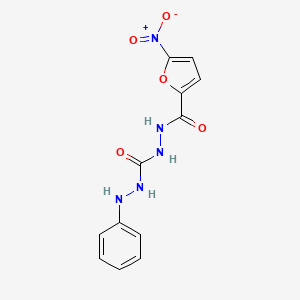
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)

